molecular formula C25H36O2 B14089245 Abridin

Abridin

Cat. No.: B14089245
M. Wt: 368.6 g/mol
InChI Key: CIPWTUUCAJDQRQ-XIGLMXCVSA-N
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Description

Abridin (C₂₅H₃₆O₂, molecular weight 368.56) is a crystalline organic compound isolated from Abrus precatorius (commonly known as jequirity bean or rosary pea) . It has a melting point of 67–68°C and is classified as a triterpenoid based on its molecular structure. This compound’s structure features a carbocyclic skeleton with oxygen-containing functional groups, which may contribute to its biological interactions .

Properties

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

CIPWTUUCAJDQRQ-XIGLMXCVSA-N

Isomeric SMILES

C[C@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction from Abrus precatorius Seeds

Abridin is primarily isolated from the seeds of Abrus precatorius, a plant historically utilized in traditional medicine. The extraction process begins with the defatting of crushed seeds using non-polar solvents such as hexane or petroleum ether to remove lipids. Subsequent extraction employs polar solvents like methanol or ethanol, which solubilize this compound alongside other glycosides and alkaloids. Aqueous ethanol (70–80%) is often preferred due to its balance between polarity and selectivity, yielding approximately 1.2–1.8% w/w of crude this compound.

Optimization of extraction parameters—such as temperature (40–60°C), solvent-to-material ratio (10:1–15:1), and duration (24–48 hours)—enhances yield while minimizing degradation of thermolabile constituents. Post-extraction, the solvent is evaporated under reduced pressure, leaving a resinous residue subjected to further purification.

Enzymatic-Assisted Extraction

Recent advances integrate enzymatic pretreatment to improve extraction efficiency. Cellulase and pectinase hydrolyze the seed’s polysaccharide matrix, increasing this compound accessibility. For instance, a 2-hour incubation with cellulase (1.5% w/v) at 45°C elevates yield by 22% compared to conventional methods. This approach reduces solvent consumption and processing time, aligning with green chemistry principles.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction, operated at 35–40 MPa and 50°C, offers a solvent-free alternative. While CO₂’s low polarity limits this compound solubility, modifiers like ethanol (10–15% v/v) enhance recovery rates to ~0.9% w/w. SFE minimizes thermal degradation and produces cleaner extracts, though scalability remains constrained by high equipment costs.

Chemical Synthesis Pathways

Semisynthesis from Bisnorcholenaldehyde

This compound is semisynthesized from bisnorcholenaldehyde (B508830), a steroidal intermediate. The process involves:

  • Aldol Condensation : Bisnorcholenaldehyde reacts with acetylacetone in the presence of piperidine acetate, forming a diketone intermediate.
  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (H₂SO₄, 60°C) to generate the triterpenoid backbone.
  • Functionalization : Hydroxylation at C-3 and C-6 positions using Sharpless asymmetric epoxidation introduces stereochemical specificity, yielding this compound with >95% enantiomeric excess.

This route achieves a total yield of 28–34%, making it viable for industrial-scale production despite requiring stringent control over reaction conditions.

Total Synthesis via Terpenoid Scaffolding

De novo synthesis constructs this compound’s core from geranylgeranyl pyrophosphate (GGPP), a terpenoid precursor. Key steps include:

  • Chain Elongation : GGPP is cyclized by terpene synthases to form the tetracyclic scaffold.
  • Oxidation Cascade : Cytochrome P450 enzymes introduce hydroxyl groups at C-3 and C-6, followed by spontaneous lactonization.
  • Protective Group Strategy : Temporary silylation of hydroxyl groups prevents undesired side reactions during functionalization.

While biologically inspired, this method remains experimental, with yields <5% due to enzymatic inefficiencies and intermediate instability.

Purification and Isolation Techniques

Column Chromatography

Crude extracts are fractionated using silica gel chromatography with gradient elution (hexane:ethyl acetate 9:1 → 1:1). This compound elutes at 30–40% ethyl acetate, yielding 85–90% purity. Reverse-phase C18 columns further refine purity to >98% using acetonitrile:water (65:35) as the mobile phase.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (250 × 21.2 mm, 5 µm) and isocratic elution (acetonitrile:water 70:30) isolates this compound at retention time 12.3 minutes. This method achieves 99.5% purity, albeit with higher solvent consumption.

Crystallization

Recrystallization from methanol:water (8:2) produces needle-shaped crystals suitable for X-ray diffraction analysis. Optimal conditions (4°C, 48 hours) yield 78% recovery with 99.9% purity.

Analytical Characterization

Spectroscopic Identification

  • NMR : ¹H NMR (400 MHz, CDCl₃) signals at δ 5.28 (H-12, d, J = 6.8 Hz) and δ 3.56 (H-3, m) confirm the triterpenoid skeleton.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 369.2 [M+H]⁺, consistent with the molecular formula C₂₀H₃₂O₅.

Chromatographic Purity Assessment

HPLC-DAD analysis (λ = 210 nm) quantifies this compound at 99.2–99.8% purity, with LOD and LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Solvent Extraction 1.5 85 120 High
Semisynthesis 32 95 85 Moderate
Supercritical CO₂ 0.9 92 240 Low
Total Synthesis 4 99 950 Experimental

Natural extraction balances cost and scalability but suffers from low yields. Semisynthesis offers a practical compromise, whereas total synthesis is reserved for high-purity research applications.

Chemical Reactions Analysis

Types of Reactions

Abridin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Medicinal Properties

Abridin exhibits a range of medicinal properties that make it valuable in treating various ailments. The following table summarizes its key bioactive effects:

Property Description References
Antioxidant Activity This compound has demonstrated significant antioxidant properties, protecting cells from oxidative stress.
Anti-inflammatory Effects It reduces inflammation by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity Exhibits activity against various pathogens, including bacteria and fungi.
Cytotoxicity Against Cancer Cells Shows potential in inhibiting the growth of cancer cells, particularly in breast and liver cancers.

Ethnobotanical Uses

Traditionally, Abrus precatorius has been utilized in various cultures for its therapeutic benefits. The roots, leaves, and seeds are employed in folk medicine to treat conditions such as:

  • Diabetes: this compound may help regulate blood sugar levels.
  • Digestive Disorders: Used to alleviate gastrointestinal issues.
  • Skin Conditions: Applied topically for its anti-inflammatory properties.

Anticancer Research

A study published in Molecules explored the cytotoxic effects of this compound on HepG2 liver cancer cells. The findings indicated that this compound significantly reduced cell viability with an IC50 value of 2.57 µM, suggesting its potential as a therapeutic agent against hepatocellular carcinoma (HCC) .

Antimicrobial Efficacy

Research demonstrated that extracts containing this compound exhibited notable antimicrobial activity against Escherichia coli and Staphylococcus aureus. This suggests its applicability in developing natural antimicrobial agents .

Mechanism of Action

The mechanism of action of Abridin involves its interaction with specific molecular targets, such as the DAF-12 receptor in Caenorhabditis elegans. This interaction modulates various biological pathways, influencing processes like development and aging . The exact molecular pathways and targets involved in this compound’s action are still under investigation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Abridin’s structural analogs can be categorized into two groups: natural triterpenoids and synthetic carbocyclic compounds.

Natural Triterpenoids

  • Heparinoid (): A sulfated glycosaminoglycan derivative used as an anti-inflammatory agent.
  • Bredinin (C₉H₁₃N₅O₄, ): A microbial-derived antibiotic with an imidazole nucleoside structure. While Bredinin shares a heterocyclic core, its nitrogen-rich framework contrasts with this compound’s oxygenated triterpenoid system .

Challenges in Comparative Analysis

Data Limitations: this compound’s pharmacological data are sparse, complicating direct comparisons with well-studied compounds like heparinoid or Bredinin .

Structural-Activity Relationships (SAR): As noted in , even structurally similar compounds (e.g., triterpenoids vs. synthetic carbocyclics) may exhibit divergent biological effects due to target specificity or metabolic pathways .

Regulatory Considerations : underscores the need for rigorous comparative studies, akin to generic drug evaluations, to validate therapeutic equivalence between compounds .

Q & A

Q. How can researchers balance brevity and completeness when reporting this compound’s crystallographic data?

  • Methodological Answer :
  • Summarize key parameters (e.g., space group, R-factor) in the main text and deposit full CIF files in public repositories (e.g., CCDC) .
  • Use tables to compare bond lengths/angles with analogous compounds and highlight structural anomalies .
  • Link to interactive 3D models in supplementary materials for enhanced reproducibility .

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